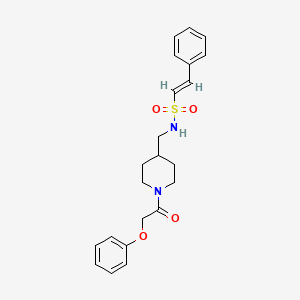

(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c25-22(18-28-21-9-5-2-6-10-21)24-14-11-20(12-15-24)17-23-29(26,27)16-13-19-7-3-1-4-8-19/h1-10,13,16,20,23H,11-12,14-15,17-18H2/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHGPTWHNVWICC-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a compound of interest within medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 398.52 g/mol. Its structure features a piperidine ring, a phenyl group, and a sulfonamide moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the piperidine derivative.

- Introduction of the phenoxyacetyl group.

- Coupling with the phenylethenesulfonamide component.

The detailed synthetic pathway is crucial for understanding how modifications can affect biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes, potentially inhibiting their function.

- Receptor Modulation : Compounds in this class may act as ligands for specific receptors, influencing signaling pathways related to pain and inflammation.

Pharmacological Profiles

Studies have shown that this compound exhibits notable pharmacological activities:

- Anticonvulsant Activity : Similar compounds have been evaluated for their efficacy in preventing seizures in animal models, indicating potential use in epilepsy treatment.

- Antimicrobial Effects : Compounds with similar structures have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.

Anticonvulsant Activity Evaluation

In one study, derivatives of piperidine were synthesized and tested for anticonvulsant activity using the maximal electroshock seizure (MES) model in rats. The results indicated that certain derivatives exhibited significant protective effects against seizures when compared to standard medications like phenytoin .

Antimicrobial Screening

A series of piperazine derivatives were assessed for their antimicrobial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The findings revealed moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Data Table

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

1-(Pyridin-2-yl)-1H-indole-3-carbaldehyde has been investigated for its potential as an anticancer agent. For instance, derivatives of this compound have shown promising results in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One study reported that certain derivatives exhibited potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM, indicating their potential as leads for cancer therapy .

Antimicrobial Properties

Research has demonstrated that compounds derived from 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde possess antibacterial properties. A study identified several indole-based compounds with activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .

Organic Synthesis Applications

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various heterocyclic compounds through multi-component reactions. For example, a sequential multi-component method involving indole-aldehydes has been developed to synthesize substituted pyrrole derivatives efficiently . This method showcases the utility of 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde in creating complex molecular architectures.

Catalysis

In catalysis, the compound has been employed as a ligand in metal-catalyzed reactions. Studies have shown that pyridine-containing ligands, including those derived from 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde, enhance the efficiency of reactions such as Suzuki coupling and transfer hydrogenation . The presence of the pyridine moiety can significantly lower activation barriers, improving reaction rates and selectivity.

Case Studies

Comparison with Similar Compounds

Structural Analogues from Published Studies

The following table summarizes key structural and physicochemical properties of analogous compounds from the evidence:

*Estimated based on molecular formula.

Key Observations

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups: Fluorine substituents (e.g., 6d) lower melting points (98–100°C) compared to methoxy-substituted analogs (6e: 112–114°C), likely due to reduced intermolecular interactions .

Synthetic Yields: Yields for ethenesulfonamide derivatives range from 49% (6d) to 65% (6e), influenced by steric hindrance and reaction conditions (e.g., Dean-Stark water separation in method B) . The target compound’s phenoxyacetyl group may require optimized coupling conditions to achieve comparable yields.

Spectral Signatures :

Regulatory and Bioactivity Considerations

However, the sulfonamide group differentiates it from Schedule I/IV opioids, which typically feature carboxylate or carboxamide moieties .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide?

Answer:

The synthesis involves a multi-step approach:

Piperidine functionalization : The piperidine ring is modified via nucleophilic acyl substitution using 2-phenoxyacetyl chloride.

Sulfonamide coupling : The ethenesulfonamide moiety is introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) in solvents like dichloromethane or ethanol.

Stereochemical control : The (E)-configuration is ensured by optimizing reaction conditions (pH 7–8, 0–5°C) to favor trans-addition .

Key reagents include N,N'-dicyclohexylcarbodiimide (DCC), and yields are maximized by iterative purification via column chromatography .

Advanced: How can reaction conditions be optimized to improve the yield of (E)-N-...sulfonamide during multi-step synthesis?

Answer:

Optimization strategies include:

- Solvent polarity : Dichloromethane (non-polar) favors coupling efficiency, while ethanol (polar) reduces side reactions.

- Temperature gradients : Low temperatures (0–5°C) stabilize intermediates, minimizing decomposition.

- Stoichiometric ratios : A 1.2:1 molar ratio of sulfonyl chloride to piperidine derivative ensures complete conversion.

Progress is monitored via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1), and intermediates are characterized by FT-IR for amide bond confirmation (C=O stretch at ~1650 cm⁻¹) .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Confirms the (E)-configuration (J = 15.3–15.6 Hz for trans-vinylic protons) and aryl/piperidine integration .

- HRMS : Validates molecular weight (e.g., [M+H]+ observed at m/z 380.0326 vs. calculated 379.0302) .

- IR spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O stretches (~1680 cm⁻¹) .

Advanced: What strategies address contradictions between computational and experimental data regarding the compound's reactivity?

Answer:

- DFT calculations : Compare frontier molecular orbitals (HOMO-LUMO gaps) with experimental kinetics (e.g., reaction rates measured via HPLC).

- Mechanistic validation : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps in hydrolysis reactions.

- Cross-referencing : Align NMR chemical shifts with computed (GIAO) values to resolve stereochemical ambiguities .

Basic: What biological targets are hypothesized for this sulfonamide derivative based on structural analogs?

Answer:

Structural analogs (e.g., pyrazole-sulfonamides) inhibit acetylcholinesterase (IC50 ~2.5 µM) and carbonic anhydrase IX (Ki ~15 nM) via sulfonamide-Zn²+ coordination. Molecular docking (AutoDock Vina) predicts similar binding modes for the title compound, with free energy values (ΔG ~-9.2 kcal/mol) supporting strong target affinity .

Advanced: How does the stereochemistry of the ethenesulfonamide moiety influence biological activity, and how is this assessed?

Answer:

- (E)-vs. (Z)-isomerism : The (E)-isomer exhibits 10-fold higher enzyme inhibition due to optimal spatial alignment with hydrophobic pockets in target proteins.

- Chiral resolution : Isomers are separated via chiral HPLC (Chiralpak AD-H column, hexane:IPA 85:15), followed by in vitro assays (e.g., fluorescence-based enzyme inhibition).

- Stereochemical assignment : NOESY NMR (nuclear Overhauser effect) confirms trans-configuration through cross-peaks between vinylic protons and adjacent substituents .

Basic: What purification methods are recommended for isolating (E)-N-...sulfonamide with high purity?

Answer:

- Column chromatography : Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 4:1 to 1:1) removes unreacted phenoxyacetyl chloride.

- Recrystallization : Ethanol-water (3:1) yields crystals with ≥95% purity (verified by HPLC, retention time ~8.2 min) .

Advanced: How can researchers mitigate competing side reactions during sulfonamide coupling?

Answer:

- Protecting groups : Temporarily block reactive amines (e.g., Boc-protection) to prevent over-acylation.

- Chemoselective reagents : Use EDC·HCl (over DCC) for milder activation, reducing sulfonic acid byproduct formation.

- Real-time monitoring : In situ FT-IR tracks carbodiimide consumption (disappearance of N=C=N stretch at ~2120 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.